N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Historical Development and Significance in Heterocyclic Chemistry
Heterocyclic compounds constitute over 50% of known organic molecules, with their systematic study beginning in the early 19th century. The benzodioxole scaffold emerged as a critical structural motif following the 20th-century recognition of methylenedioxyphenyl-containing natural products like safrole and myristicin. Parallel developments in pyrazole chemistry, particularly the 1960s discovery of celecoxib’s cyclooxygenase-2 (COX-2) selectivity, established pyrazoles as privileged structures in medicinal chemistry.
The convergence of these lineages is exemplified in hybrid molecules such as N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]dioxole-5-carboxamide. Its design reflects three evolutionary phases in heterocyclic drug development:
- Monocyclic exploration : Early benzodioxoles (e.g., 1,3-benzodioxole) and pyrazoles studied in isolation
- Bicyclic optimization : Cyclopenta[c]pyrazole systems developed for conformational rigidity
- Hybridization : Strategic fusion with benzodioxole carboxamides to exploit synergistic pharmacodynamic effects
Classification within Pyrazole-Benzodioxole Hybrid Compounds
This compound belongs to the 3rd generation of pyrazole-benzodioxole hybrids characterized by:
The methyl group at C2 of the pyrazole ring induces steric effects that may influence binding pocket interactions, while the tetrahydrocyclopenta ring system reduces conformational flexibility compared to earlier acyclic hybrids. The benzo[d]dioxole-5-carboxamide moiety provides hydrogen bonding capacity through its carbonyl oxygen and aromatic π-system for hydrophobic interactions.
Position in Medicinal Chemistry Research Landscape
Current research prioritizes multi-target ligands addressing complex disease pathways. This compound’s structural attributes suggest potential engagement with:
- Epigenetic targets : Pyrazole derivatives demonstrate KDM5B inhibition (IC~50~ 0.0244 μM in optimized analogs)
- Inflammatory mediators : Benzodioxole-pyrazoles show dual COX-2/5-LOX inhibition (85-97% TNF-α suppression)
- Oxidative stress pathways : Benzodioxole’s antioxidant capacity (EC~50~ 12.4 μM in DPPH assays)
Molecular docking studies of analogous compounds reveal:
Evolutionary Relationship to Other Bioactive Heterocycles
The compound represents a strategic fusion of three bioactive domains:
Cyclopenta[c]pyrazole core :
Benzodioxole system :
Carboxamide linker :
Comparative analysis with predecessor compounds reveals:
| Parameter | Simple Pyrazole | Benzodioxole-Pyrazole Hybrid | Current Compound |
|---|---|---|---|
| LogP | 2.1-3.4 | 3.5-4.2 | 4.8 (predicted) |
| H-bond acceptors | 2-3 | 4-5 | 6 |
| Target promiscuity | High | Moderate | Low |
| Synthetic complexity | Low | Medium | High |
This progression demonstrates the pharmaceutical industry’s shift toward structurally complex hybrids to address polypharmacology needs while maintaining drug-like properties.
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-19-13(11-3-2-4-12(11)18-19)8-17-16(20)10-5-6-14-15(7-10)22-9-21-14/h5-7H,2-4,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYNANULBSTYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydrocyclopenta[c]pyrazole ring. The molecular formula is with a molecular weight of approximately 302.33 g/mol. The structural characteristics suggest potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and receptor interactions.
Cytotoxicity Studies
Several studies have assessed the cytotoxic effects of related compounds containing the pyrazole moiety. For example:
- In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. One study reported IC50 values as low as 16.19 μM against HCT-116 cells for structurally related compounds .
The proposed mechanisms of action for compounds with similar structures include:
- Inhibition of cell proliferation : The presence of the pyrazole ring is believed to enhance the interaction with cellular targets involved in cell cycle regulation.
- Induction of apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how modifications affect biological activity:
- Methylation at specific positions has been shown to enhance receptor affinity and cytotoxic potency. For instance, methylation at position 10 in benzodiazepine derivatives significantly increased their activity at peripheral benzodiazepine receptors (PBR) .
- Halogen substitutions : The introduction of halogens (e.g., chlorine) at specific positions can also enhance lipophilicity and receptor binding affinity .
Data Table: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 | 16.19 | Apoptosis induction |
| Compound 2 | HCT-116 | 17.16 | Cell cycle inhibition |
| Compound 3 | A549 | 20.00 | Receptor binding |
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives and found that certain modifications led to enhanced anticancer activity against multiple human cancer cell lines. The study highlighted the importance of the dioxole moiety in mediating cytotoxic effects .
- Receptor Interaction Study : Another investigation focused on the interaction of pyrazole-containing compounds with benzodiazepine receptors. The findings suggested that structural modifications could lead to selective binding to either central or peripheral receptors, which could be leveraged for therapeutic applications .
Scientific Research Applications
The compound N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications, particularly in the fields of medicinal chemistry and agricultural science, supported by relevant data tables and case studies.
Structural Overview
The compound's IUPAC name is This compound . Its molecular formula is , with a molecular weight of approximately 318.34 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, the pyrazole ring system has been associated with activity against various bacteria.
| Target Bacteria | Activity Level |
|---|---|
| Staphylococcus aureus (G+) | Active |
| Escherichia coli (G-) | Moderate |
| Pseudomonas aeruginosa (G-) | Active |
Studies have shown that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis pathways.
Case Study: Antimicrobial Efficacy
A study evaluating various pyrazole derivatives demonstrated notable activity against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values suggested promising results for inhibiting bacterial growth.
Insecticidal Properties
The compound is also being investigated for its insecticidal properties. Similar compounds have shown effectiveness against agricultural pests.
| Compound ID | Concentration (µg/ml) | Lethality (%) |
|---|---|---|
| B1 | 400 | 100 |
| B2 | 25 | >70 |
| D4 | 400 | 100 |
Research indicates that certain derivatives exhibit significant insecticidal activity at low concentrations, suggesting potential utility in pest management strategies.
Case Study: Insecticidal Testing
In a series of tests on pyrazole-based insecticides, high efficacy was observed against pests in agricultural settings. The lethality rates were assessed through bioassays, indicating strong potential for pest management applications.
Comparison with Similar Compounds
Research Findings and Implications
Advantages of the Target Compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
